molecular formula C12H16BrNO B13067722 2-(2-Bromophenyl)-5,5-dimethylmorpholine

2-(2-Bromophenyl)-5,5-dimethylmorpholine

Cat. No.: B13067722
M. Wt: 270.17 g/mol
InChI Key: UJJOPZFDRHPIBA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5,5-dimethylmorpholine is a synthetic organic compound belonging to the phenylmorpholine class, which is of significant interest in medicinal chemistry and neuroscience research. While specific biological data for this exact analogue is limited in the public domain, its core structure is closely related to a family of compounds studied for their interactions with key neurological targets. Research on analogous 2-phenyl-3,5,5-trimethylmorpholines has demonstrated potent activity as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in regulating monoamine signaling in the brain . Furthermore, structural relatives have been shown to act as antagonists at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4* subtype, suggesting a multi-target mechanism of action . This pharmacological profile, characterized by dual action on monoamine transporters and nAChRs, is a recognized strategy in the investigation of novel pharmacotherapies, for example, for smoking cessation, with the aim of surpassing the efficacy of existing treatments like bupropion . The presence of the bromine atom on the phenyl ring offers a distinct synthetic handle for further structural elaboration and radiochemical labeling, making this compound a valuable intermediate for chemical probe development and structure-activity relationship (SAR) studies. This compound is intended for research purposes only to further explore these mechanisms and its potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(2-bromophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3

InChI Key

UJJOPZFDRHPIBA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2Br)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 2 Bromophenyl 5,5 Dimethylmorpholine and Its Derivatives

Retrosynthetic Analysis of the 2-(2-Bromophenyl)-5,5-dimethylmorpholine Scaffold

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound scaffold, several logical disconnections can be proposed. A primary disconnection across the C-N and C-O bonds of the morpholine (B109124) ring suggests key building blocks.

One common retrosynthetic strategy involves disconnecting the C2-N bond and the C6-O bond. This leads back to a substituted N-(2-hydroxyethyl)amino alcohol precursor. For the target molecule, this approach would identify 2-((2-bromo-2-(2-bromophenyl)ethyl)amino)-2-methylpropan-1-ol as a key intermediate. This intermediate could, in turn, be formed from 2-amino-2-methylpropan-1-ol and a suitable 2-bromophenyl-substituted epoxide or dihalide.

An alternative and powerful disconnection breaks the molecule into an amino alcohol component and an aryl component. acs.orgnih.gov For instance, the target molecule can be seen as arising from the cyclization of an amino diol. This intermediate could be synthesized from the reaction of an enantiopure epoxide derived from 2-bromostyrene (B128962) with 2-amino-2-methylpropan-1-ol. This component-based approach is highly convergent and modular.

A third approach involves building the morpholine ring through a cascade reaction. This might involve the ring-opening of a strained heterocycle, such as a 2-tosyl-1,2-oxazetidine, by a suitable nucleophile that contains the necessary functionality for subsequent ring closure. acs.orgnih.gov This strategy highlights the use of umpolung synthons, where the normal polarity of a functional group is inverted. acs.org

Classical and Modern Synthetic Routes to this compound

The synthesis of the morpholine ring can be achieved through a variety of classical and modern methods, ranging from linear multi-step sequences to more sophisticated convergent and catalytic strategies.

Multi-step linear syntheses involve the sequential construction of the target molecule from a single starting material. scribd.comresearchgate.net A plausible linear synthesis for this compound could begin with 2-bromoacetophenone.

Bromination: The starting acetophenone (B1666503) is first brominated to yield α-bromo-2-bromoacetophenone.

Amination: This α-haloketone is then reacted with 2-amino-2-methylpropan-1-ol to form an amino ketone intermediate.

Reduction: The ketone functionality is subsequently reduced, typically using a hydride reagent like sodium borohydride, to afford an amino diol.

Cyclization: The final step involves an acid-catalyzed intramolecular cyclization (dehydration) to form the morpholine ring. A similar approach has been used for other 2-arylmorpholines, where a reduction and cyclization are performed using formic acid at high temperatures. researchgate.net

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is generally more efficient for complex molecules. A robust convergent strategy for substituted morpholines involves the reaction of enantiopure epoxides with amino alcohols. acs.orgnih.gov

For the target molecule, this could involve:

Fragment 1 Synthesis: Preparation of (2-bromophenyl)oxirane.

Fragment 2: Use of commercially available 2-amino-2-methylpropan-1-ol.

Coupling and Cyclization: The epoxide is opened by the amino alcohol to produce an amino diol intermediate. Subsequent regioselective activation of one hydroxyl group followed by intramolecular ring closure yields the desired trans-2,5-disubstituted morpholine scaffold. acs.org This method offers excellent control over stereochemistry.

Modern synthetic methods provide powerful tools for constructing the morpholine ring with specific substituents already in place, often with high levels of control. nih.govacs.orgnih.gov

Palladium-catalyzed reactions have emerged as a versatile strategy. For example, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide can generate morpholine products in moderate to good yields. nih.gov This modular approach allows for variation in both the ethanolamine backbone and the aryl group, making it highly suitable for creating libraries of substituted morpholines. nih.gove3s-conferences.org

Another modern approach utilizes multicomponent reactions, where three or more reactants combine in a single operation to form the product. This de novo assembly of the morpholine ring offers high atom economy and efficiency. acs.org Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides an atom-economic pathway to highly functionalized morpholines. rsc.org

The table below summarizes various synthetic strategies applicable to the formation of substituted morpholine rings.

Synthetic StrategyKey Reaction TypeSubstituent IntroductionReference(s)
Epoxide Ring OpeningNucleophilic substitutionC2 (from epoxide), C5/C6 (from amino alcohol) acs.orgnih.gov
Pd-Catalyzed CarboaminationIntramolecular carboaminationC3/C5 (from ethanolamine), N-aryl (from aryl bromide) nih.gov
Oxazetidine Ring OpeningCascade reactionC2/C3 (from nucleophile) acs.orgnih.gov
Rh-Catalyzed Allenol CyclizationIntramolecular hydroaminationC2, C3, C5, C6 (from allenol precursor) rsc.org
Multicomponent ReactionUgi/cyclization sequenceC3 (from oxo-component), N-substituent (from isocyanide) acs.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of selectivity is crucial in modern organic synthesis, particularly when constructing molecules with multiple functional groups and stereocenters.

The synthesis of morpholine derivatives often creates stereocenters, necessitating diastereoselective approaches to control the relative configuration of substituents. nih.govrsc.org Several powerful methods have been developed to this end.

The palladium-catalyzed carboamination of O-allyl ethanolamines is highly diastereoselective, affording cis-3,5-disubstituted morpholines with a diastereomeric ratio greater than 20:1. nih.gov The proposed mechanism involves a syn-aminopalladation of the alkene through a boat-like transition state, followed by reductive elimination to yield the cis-product. nih.gov

Similarly, the synthesis of trans-2,5-disubstituted morpholines can be achieved with high diastereoselectivity by starting with enantiomerically pure epoxides and amino alcohols. acs.orgnih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the reaction mechanism of the cyclization step.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another effective strategy, yielding various substituted morpholines with high to excellent diastereoselectivities (up to >99:1 dr). rsc.org Photocatalytic methods have also been developed for the diastereoselective annulation to synthesize substituted 2-aryl morpholines. elsevierpure.com

The table below highlights the diastereoselectivity achieved by different synthetic methods for morpholine derivatives.

MethodProduct TypeDiastereomeric Ratio (dr)Reference(s)
Pd-Catalyzed Carboaminationcis-3,5-disubstituted>20:1 nih.gov
Rh-Catalyzed Allenol Cyclization2,5- and 2,6-disubstitutedup to >99:1 rsc.org
Epoxide Opening/Cyclizationtrans-2,5-disubstitutedSingle diastereomer reported acs.org
Pd-Catalyzed Hydroamination2,5-disubstitutedSingle diastereomer reported rsc.org

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

The creation of a single enantiomer of this compound is crucial for its potential applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Enantioselective synthesis can be broadly approached through two primary strategies: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. While no specific chiral auxiliary-based synthesis for this compound has been detailed in the reviewed literature, a general approach can be conceptualized. This would likely involve the condensation of a chiral amino alcohol, serving as the auxiliary, with a precursor to the 2-bromophenyl fragment. The inherent chirality of the auxiliary would guide the formation of the new stereocenter with a specific orientation. Subsequent cyclization and removal of the auxiliary would then yield the enantiomerically enriched morpholine.

Asymmetric Catalysis: A more modern and often more efficient approach involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of an enamine precursor stands out as a powerful method. In a hypothetical catalytic cycle for the synthesis of this compound, a prochiral dehydromorpholine intermediate would be subjected to hydrogenation in the presence of a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment that favors the addition of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess.

Another promising catalytic method is the photocatalytic diastereoselective annulation. This approach could utilize a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct the morpholine ring with high stereoselectivity. The reaction would likely proceed through a radical cation intermediate, with the stereochemical outcome influenced by the chiral catalyst and reaction conditions.

The choice between these methods would depend on factors such as the availability of starting materials, the desired level of enantiomeric excess (ee), and the scalability of the process.

Optimization of Reaction Conditions and Yields for this compound Production

Achieving high yields and selectivity is a critical aspect of any synthetic route. For the production of this compound, optimization of reaction conditions would be essential, particularly for the key bond-forming and cyclization steps.

In a potential palladium-catalyzed hydroamination approach to form the morpholine ring, several parameters would need to be systematically varied to maximize the yield. These include the choice of palladium precursor, the nature of the phosphine ligand, the solvent, the reaction temperature, and the base. A typical optimization study might explore a range of ligands and solvents, as illustrated in the hypothetical data table below.

EntryPalladium CatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3Toluene8045
2Pd2(dba)3PPh3Toluene8052
3Pd2(dba)3BINAPToluene8078
4Pd2(dba)3BINAPDioxane8085
5Pd2(dba)3BINAPDioxane10092

For an asymmetric hydrogenation route, optimization would focus on maximizing both the conversion and the enantiomeric excess. Key variables would include the choice of chiral ligand, the hydrogen pressure, the solvent, and the reaction time. The solvent can have a profound effect on the stereochemical outcome of a reaction by influencing the stability of diastereomeric transition states. acs.orgrsc.org

Green Chemistry Principles and Sustainable Synthesis of Morpholine Derivatives

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. For the synthesis of this compound and its derivatives, several green chemistry aspects can be considered.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferable to substitution and elimination reactions that generate stoichiometric byproducts. nih.gov For instance, an asymmetric hydrogenation reaction is highly atom-economical as it involves the addition of a hydrogen molecule to the substrate.

Use of Greener Solvents: Many traditional organic solvents are volatile, flammable, and toxic. The search for and implementation of greener alternatives is a key focus of sustainable chemistry. For morpholine synthesis, the use of solvents like N-formylmorpholine, which is chemically stable and non-toxic, could be explored. europub.co.ukajgreenchem.com Additionally, ionic liquids have been shown to be effective media for asymmetric hydrogenations, often allowing for easy separation and recycling of the catalyst. acs.orgacs.org

Catalyst Recycling: The use of expensive and often toxic heavy metal catalysts is a significant concern. Developing methods for the efficient recycling and reuse of these catalysts is crucial. Immobilizing the catalyst on a solid support or using a biphasic system (e.g., an ionic liquid with supercritical carbon dioxide) can facilitate catalyst recovery and reuse, reducing waste and cost. acs.orgacs.orgrsc.org

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 2 Bromophenyl 5,5 Dimethylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A comprehensive NMR analysis of 2-(2-Bromophenyl)-5,5-dimethylmorpholine would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals. nih.govresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their multiplicity (splitting pattern) due to coupling with neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For this compound, COSY would show correlations between adjacent protons in the bromophenyl ring and within the morpholine (B109124) ring, establishing the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the proton at the 2-position of the morpholine ring and the carbons of the bromophenyl ring, confirming the connection point between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY is vital for determining stereochemistry and preferred conformations. Cross-peaks would indicate spatial proximity, for example, between the proton at the 2-position and protons on the bromophenyl ring, helping to define the rotational orientation of the phenyl group relative to the morpholine ring.

The following table outlines the expected NMR data based on the structure of this compound.

Technique Purpose Expected Correlations for this compound
COSY Establishes ¹H-¹H connectivityCorrelations between adjacent protons on the bromophenyl ring; Correlations between protons at C2/C3 and C6 of the morpholine ring.
HSQC Correlates protons to their directly attached carbonsEach ¹H signal will correlate to a specific ¹³C signal (e.g., H2 of morpholine to C2).
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)Correlation between H2 (morpholine) and C1'/C2' (phenyl); Correlations from methyl protons to C5 and C6 of the morpholine ring.
NOESY Identifies through-space ¹H-¹H proximityCorrelations between the H2 proton (morpholine) and the H3'/H6' protons (phenyl), depending on conformation.

The 5,5-dimethylmorpholine ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and NOESY data, is a powerful method for analyzing this conformation in solution. auremn.org.brrsc.org

The orientation of the 2-(2-bromophenyl) substituent (axial vs. equatorial) significantly influences the ³JHH values of the proton at the 2-position (H2) with the adjacent protons on the morpholine ring (H3). A larger coupling constant is typically observed for protons in a trans-diaxial arrangement compared to axial-equatorial or diequatorial arrangements. By measuring these coupling constants, the predominant chair conformation can be determined.

Furthermore, NOESY experiments can provide definitive evidence for the substituent's orientation. For example, if the bromophenyl group were in an axial position, NOESY cross-peaks would be observed between the H2 proton and the axial proton at the 6-position. Conversely, an equatorial orientation would result in different spatial proximities. Variable temperature NMR studies can also be employed to investigate the energetics of the ring inversion process between the two possible chair conformers. rsc.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography provides the most definitive and accurate method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a goniometer in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during data collection. cambridge.org The crystal lattice diffracts the X-rays in a specific pattern of reflections, whose intensities and positions are recorded by a detector. This diffraction pattern contains the information required to determine the arrangement of atoms within the crystal.

The collected diffraction data are processed to solve the crystal structure, ultimately yielding an electron density map of the molecule. This map is used to build and refine a molecular model, providing the precise coordinates of each atom. This refined structure confirms the atomic connectivity and reveals the exact conformation of the molecule in the solid state, including the chair conformation of the morpholine ring and the relative orientation of the bromophenyl group.

Once the crystal structure is determined, Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions that govern the crystal packing. mdpi.comnih.govnih.gov This analysis maps various properties onto a surface defined by the region where the molecule's electron density contributes more than that of its neighbors. Red spots on a Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, such as hydrogen bonds. nih.gov The analysis also provides a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this compound, the packing would likely be dominated by van der Waals forces, with significant contributions from H···H, C···H, and Br···H contacts. researchgate.net

The table below shows a hypothetical breakdown of intermolecular contacts based on Hirshfeld surface analysis, typical for similar brominated organic compounds. nih.govresearchgate.net

Interaction Type Percentage Contribution to Hirshfeld Surface (%) Description
H···H45.5%Represents the most significant contribution, typical for hydrogen-rich organic molecules.
C···H / H···C22.0%Arises from contacts between the edges of phenyl rings and aliphatic C-H groups.
Br···H / H···Br15.5%Significant interactions involving the bromine atom and nearby protons on adjacent molecules.
O···H / H···O9.0%Contacts involving the morpholine oxygen atom.
Br···C / C···Br3.0%Weaker interactions between the bromine atom and carbon atoms of neighboring aromatic rings.
Other5.0%Includes N···H, C···C, and other minor contacts.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₂H₁₆BrNO), confirming that the synthesized compound has the correct atomic composition.

Analysis of the fragmentation pattern, typically using Electron Ionization (EI), provides structural clues. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info This results in the molecular ion appearing as a pair of peaks of almost equal intensity, two mass units apart (M⁺ and M+2⁺). Any fragment containing the bromine atom will also exhibit this characteristic isotopic pattern. docbrown.info

Common fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond between the phenyl ring and the morpholine ring.

Loss of a methyl group: Cleavage of a C-C bond at the heavily substituted C5 position of the morpholine ring.

Cleavage of the C-Br bond: Loss of a bromine radical from the molecular ion. docbrown.info

Ring opening/fragmentation: Further decomposition of the morpholine ring structure.

The following table lists potential key fragments and their expected m/z values.

Fragment Ion Proposed Structure m/z (for ⁷⁹Br / ⁸¹Br) Notes
[M]⁺[C₁₂H₁₆BrNO]⁺270 / 272Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
[M - CH₃]⁺[C₁₁H₁₃BrNO]⁺255 / 257Loss of a methyl radical from the C5 position.
[M - Br]⁺[C₁₂H₁₆NO]⁺190Loss of a bromine radical. This fragment will appear as a single peak.
[C₆H₄Br]⁺Bromophenyl cation155 / 157Resulting from cleavage of the bond between the two rings.
[C₆H₁₂NO]⁺Dimethylmorpholine fragment cation114Resulting from cleavage of the bond between the two rings.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₂H₁₆BrNO), HRMS would be used to confirm its elemental formula by measuring the exact mass of its molecular ion.

The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic pattern would result in two peaks of nearly equal intensity for the molecular ion [M]⁺ and any bromine-containing fragment ions, separated by approximately 2 Da. This characteristic isotopic signature is a key identifier for brominated compounds.

Table 1: Theoretical HRMS Data for this compound (Note: This table is illustrative and based on theoretical calculations, as experimental data was not found.)

Ion FormulaIsotopeCalculated m/z
[C₁₂H₁₆⁷⁹BrNO]⁺⁷⁹Br269.0466
[C₁₂H₁₆⁸¹BrNO]⁺⁸¹Br271.0446

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragmentation patterns of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

Expected fragmentation pathways would likely involve:

Cleavage of the morpholine ring: The morpholine ring could undergo cleavage at various points, leading to characteristic losses. For instance, cleavage adjacent to the oxygen or nitrogen atoms is common.

Loss of the bromophenyl group: Fragmentation could lead to the loss of the 2-bromophenyl group or parts of it.

Loss of methyl groups: The two methyl groups at the C-5 position of the morpholine ring could be lost as methyl radicals.

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and provide a unique "fingerprint" for a compound.

For this compound, characteristic vibrational bands would be expected for the different parts of the molecule:

C-H stretching: Vibrations from the aromatic C-H bonds on the phenyl ring and the aliphatic C-H bonds on the morpholine ring would appear in the 2850-3100 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond in the morpholine ring would typically be observed in the 1000-1250 cm⁻¹ region.

C-O-C stretching: The ether linkage in the morpholine ring would produce a strong C-O-C stretching band, usually in the 1070-1150 cm⁻¹ range.

Aromatic C=C stretching: The carbon-carbon double bonds in the bromophenyl ring would give rise to characteristic peaks in the 1450-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond would exhibit a stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Expected FT-IR and Raman Vibrational Bands for this compound (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups, as experimental data was not found.)

Functional GroupExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-N Stretch1000 - 1250FT-IR
C-O-C Stretch1070 - 1150FT-IR
C-Br Stretch500 - 600FT-IR, Raman

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopic methods are essential for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. chemicalbook.com this compound is a chiral compound, with a stereocenter at the C-2 position of the morpholine ring where the bromophenyl group is attached. Therefore, it can exist as two enantiomers, (R)- and (S)-.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. tandfonline.com An ECD spectrum is a plot of this differential absorption versus wavelength. The two enantiomers of a chiral compound will produce mirror-image ECD spectra. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration (R or S) of the compound can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD curve shows this variation, and the curves for two enantiomers are mirror images of each other. The "Cotton effect," a characteristic feature in ORD curves near an absorption band, is also used to determine the absolute stereochemistry of a chiral molecule. researchgate.net

For this compound, both ECD and ORD would be powerful techniques to unambiguously assign its absolute configuration, which is a critical aspect of its complete structural elucidation. nist.gov

Reactivity Profile and Functionalization Strategies of 2 2 Bromophenyl 5,5 Dimethylmorpholine

Reactivity of the Bromine Atom in 2-(2-Bromophenyl)-5,5-dimethylmorpholine

The bromine atom on the phenyl ring is a key functional group that serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. As an aryl bromide, it is a common substrate in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the sp²-hybridized carbon of the bromophenyl group. mdpi.com These reactions are fundamental in pharmaceutical and materials chemistry for the construction of complex molecular architectures. rsc.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For this compound, a Suzuki reaction would enable the synthesis of derivatives where the bromine is replaced by a variety of organic substituents. mdpi.comorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. It is known for its tolerance of a wide range of functional groups and the use of mild reaction conditions.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov The Heck reaction is a valuable method for the direct arylation of olefins.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by both palladium and copper complexes and is the most common method for synthesizing aryl-alkyne structures.

The following table summarizes representative conditions for these palladium-catalyzed reactions on a generic aryl bromide substrate, which are applicable to this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Yield (%)
Suzuki Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Na₂CO₃, or Cs₂CO₃1,4-Dioxane/H₂O, Toluene, or DMF75-95%
Stille OrganostannanePd(PPh₃)₄(Not always required)Toluene or THF70-90%
Heck AlkenePd(OAc)₂ with P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile60-85%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMF80-98%

This table presents generalized conditions and typical yield ranges for palladium-catalyzed cross-coupling reactions of aryl bromides. Actual conditions and yields may vary depending on the specific substrates and reagents used.

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The 2-bromophenyl moiety of this compound lacks such strong activating groups. Consequently, direct SNAr reactions with common nucleophiles under standard conditions are generally unfavorable.

However, substitution may be achieved under more forcing conditions, such as high temperatures and pressures, or by using very strong nucleophiles like amide anions. In some cases, the reaction can proceed through alternative pathways, such as a concerted SNAr mechanism, which does not strictly require strong electron-withdrawing activators.

Metal-halogen exchange is a powerful and widely used method for converting aryl halides into highly reactive organometallic intermediates. This transformation effectively reverses the polarity of the carbon atom bonded to the halogen, turning it from an electrophilic site into a potent nucleophilic one.

Lithiation (Bromine-Lithium Exchange): This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium (n-BuLi). The exchange is rapid and efficient, converting the aryl bromide into an aryllithium species. This intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups.

Magnesiation (Grignard Reagent Formation): The corresponding Grignard reagent can be formed either by direct reaction with magnesium metal or, more conveniently, through a bromine-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).

These organometallic intermediates are versatile synthons for forming new carbon-carbon and carbon-heteroatom bonds.

Below is a table illustrating the functionalization of an aryl bromide following metal-halogen exchange.

ReagentIntermediateElectrophileFinal Product
n-BuLiAryllithiumCO₂ then H₃O⁺Benzoic acid
n-BuLiAryllithiumDMFBenzaldehyde
n-BuLiAryllithiumI₂Aryl iodide
i-PrMgCl·LiClArylmagnesiumKetone (e.g., Acetone)Tertiary alcohol
i-PrMgCl·LiClArylmagnesiumAllyl bromideAllylated arene

This table shows representative transformations of organometallic intermediates generated from aryl bromides, which are applicable to this compound.

Transformations of the Morpholine (B109124) Ring System in this compound

The morpholine ring contains a secondary amine, which is a nucleophilic and basic site, allowing for various functionalization reactions. The presence of the gem-dimethyl group at the 5-position provides steric hindrance that can influence the reactivity and conformational properties of the ring.

The nitrogen atom of the morpholine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base to neutralize the acid byproduct. mdpi.com This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. Microwave-assisted methods can often accelerate these transformations. mdpi.com Another green chemistry approach involves the use of alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" mechanism catalyzed by transition metal complexes.

N-Acylation: The secondary amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form N-acylmorpholines (amides). These reactions are typically fast and can be performed under mild conditions, often using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid.

These reactions provide a straightforward route to modify the properties of the parent molecule, which is a common strategy in medicinal chemistry to modulate factors like solubility, basicity, and biological activity.

The morpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. However, under specific and often harsh conditions, ring-opening or rearrangement can occur.

Ring-Opening: Cleavage of the morpholine ring typically requires forcing conditions. For example, reductive cleavage of the C-O bonds can be achieved using strong reducing agents. The ether linkages are generally resistant to cleavage, but reactions with strong acids at high temperatures can lead to ring opening. In certain substituted morpholine derivatives, such as morpholine-2,5-diones, ring-opening polymerization can be induced by catalysts to form poly(ester amide)s. nih.govresearchgate.net While not directly applicable to the parent morpholine, this illustrates the potential for C-O bond cleavage under specific activation.

Rearrangement Reactions: Rearrangements of the morpholine skeleton itself are uncommon due to the stability of the saturated six-membered ring. More plausible are reactions involving substituents that lead to apparent rearrangements. For instance, synthetic routes to substituted morpholines can involve the ring-opening of more strained precursors like aziridines or oxazetidines, followed by cyclization. nih.gov However, for a pre-formed stable system like this compound, skeletal rearrangements would not be expected under typical synthetic conditions.

Reactivity at the Dimethyl Substituents and Phenyl Moiety

The reactivity profile of this compound is characterized by two primary sites for functionalization: the C-H bonds of the gem-dimethyl group at the C5 position of the morpholine ring and the carbon-bromine bond on the phenyl moiety. These sites offer distinct opportunities for structural modification through different chemical strategies.

Reactivity of the Dimethyl Substituents:

The gem-dimethyl group on the morpholine ring is generally considered to be chemically inert. The carbon-hydrogen bonds are typically unreactive under standard conditions. However, the presence of two methyl groups on the same carbon atom can lead to the Thorpe-Ingold effect, which can influence the reactivity of the molecule in cyclization reactions by altering bond angles and promoting ring formation.

Functionalization of these C-H bonds would likely require advanced synthetic methods such as transition-metal-catalyzed C-H activation. These reactions utilize metal catalysts, often from the platinum group like rhodium or palladium, to selectively cleave a C-H bond and replace the hydrogen with another functional group. While specific studies on the C-H activation of 5,5-dimethylmorpholine derivatives are not prevalent in the literature, general principles of C-H functionalization suggest that directing groups may be necessary to achieve site-selectivity. In the context of this compound, the nitrogen or oxygen atoms of the morpholine ring, or even a substituent placed on the phenyl ring, could potentially serve as directing groups to facilitate C-H activation at the methyl positions.

Functionalization Strategies for the Phenyl Moiety:

The 2-bromophenyl group is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the molecule.

Two of the most powerful and widely used reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly valued for its tolerance of a wide range of functional groups and its ability to form new carbon-carbon bonds under relatively mild conditions. For this compound, a Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation in medicinal chemistry for the synthesis of arylamines. The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of a diverse range of amino groups, leading to the synthesis of novel derivatives with potential biological activities.

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organotin compounds), could also be utilized to functionalize the bromophenyl moiety, further expanding the synthetic possibilities. Lithiation of the aryl bromide followed by reaction with an electrophile is another classic strategy for functionalization.

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on reactions involving this compound are not extensively documented, the mechanisms of the key functionalization reactions at the phenyl moiety, namely the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are well-established and can be applied to this specific substrate.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex. This is often the rate-determining step of the reaction.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base present in the reaction mixture plays a crucial role by activating the organoboron compound, typically by forming a more nucleophilic borate (B1201080) species, which then facilitates the transfer of the organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the original phenyl moiety and the newly transferred group) from the palladium(II) complex. This forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, particularly in the initial and final steps:

Oxidative Addition: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido ligand.

Reductive Elimination: The final step is the reductive elimination of the aryl group and the amido group from the palladium center. This step forms the new carbon-nitrogen bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.

Computational Chemistry and Theoretical Investigations of 2 2 Bromophenyl 5,5 Dimethylmorpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and optimized molecular geometry.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. In DFT, the electronic energy of a system is determined as a functional of the electron density. For brominated phenyl systems like 2-(2-Bromophenyl)-5,5-dimethylmorpholine, DFT is particularly useful for elucidating how the bromine substituent influences the electronic properties of the molecule.

Studies on various brominated aromatic compounds have shown that DFT methods can reliably predict molecular geometries, electronic properties, and bond dissociation energies. nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, are commonly employed for organic molecules. acs.orgthescipub.com For systems containing heavy atoms like bromine, basis sets that include polarization and diffuse functions, such as 6-311+G(d,p), are necessary to accurately describe the electron distribution and intermolecular interactions. mdpi.com

DFT calculations for this compound would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. This provides key data on bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Determining properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to identify electron-rich and electron-poor regions, which are indicative of sites for potential electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC-N (Morpholine)~1.47 Å
Bond AngleC-C-Br~120°
Dihedral AngleC(Aryl)-C(Morpholine)-N-C(Morpholine)Variable (Conformation Dependent)

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters, beyond fundamental physical constants. While DFT is formally an ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC).

These methods can offer higher accuracy than DFT, especially for systems where electron correlation is critical, but they come with a significantly higher computational cost. For a molecule of the size of this compound, high-level ab initio calculations like Coupled Cluster would be computationally expensive but could be used to benchmark the results from more cost-effective DFT methods for specific properties. They are particularly valuable for calculating highly accurate energies and properties where DFT functionals might be inadequate.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.

The conformational flexibility of this molecule arises from two main sources:

Ring Pucker of the Morpholine (B109124) Ring: The 5,5-dimethylmorpholine ring can adopt several conformations, primarily chair and boat forms. The presence of the bulky gem-dimethyl group at the 5-position is expected to influence the ring's preferred geometry.

Rotation Around the C-C Single Bond: The single bond connecting the bromophenyl group to the morpholine ring allows for rotation, leading to different spatial orientations of the two ring systems relative to each other.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. nih.gov This is typically done by systematically changing key dihedral angles and performing geometry optimization at each point to calculate the corresponding energy. The results allow for the construction of a conformational energy map, identifying the global minimum energy conformation and other low-energy conformers. nih.gov Such studies have been successfully applied to analyze the conformational preferences of similar heterocyclic systems. bohrium.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionRelative Energy (kcal/mol)Key Feature
Chair (Equatorial Phenyl)0.00 (Global Minimum)Aryl group in a less sterically hindered position.
Chair (Axial Phenyl)3-5Increased steric strain.
Twist-Boat5-7Higher energy ring pucker.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Vibrational frequencies, corresponding to the peaks in Infrared (IR) and Raman spectra, can also be calculated. These calculations are typically performed after a geometry optimization. The resulting frequencies correspond to the normal modes of vibration of the molecule. While calculated frequencies often show a systematic deviation from experimental values, they can be scaled by an empirical factor to achieve better agreement. These theoretical predictions are invaluable for assigning vibrational modes to specific functional groups and motions within the molecule.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
Aromatic-H (ortho to C-linkage)~7.87.75
Aromatic-H (ortho to Br)~7.67.58
Morpholine-H (at C2)~4.54.45
Morpholine-CH₂ (at C6)~3.83.75
Morpholine-CH₂ (at C3)~2.92.85
gem-Dimethyl-CH₃~1.11.08

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms over time by solving Newton's equations of motion. rsc.org

For this compound, an MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water, to mimic solution-phase conditions. The simulation would then track the trajectory of all atoms over a period ranging from nanoseconds to microseconds.

MD simulations can be used to:

Explore Conformational Space: Observe transitions between different stable conformations and assess their relative populations over time, providing a dynamic picture that complements the static view from conformational analysis. fu-berlin.de

Study Solvation: Analyze the structure and dynamics of the solvent shell around the molecule and calculate properties like the radial distribution function to understand solute-solvent interactions.

Investigate Intermolecular Interactions: If simulated with other molecules (e.g., a biological receptor), MD can provide insights into binding modes, interaction energies, and the stability of molecular complexes. nih.govnih.gov

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that defines the potential energy of the system.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of this compound likely involves an N-arylation reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, coupling 5,5-dimethylmorpholine with a 1,2-dihalogenated benzene (B151609) derivative. nih.govresearchgate.netmdpi.com

Theoretical modeling can be used to investigate the detailed step-by-step mechanism of such reactions. This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction pathway.

Finding Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Locating the TS structure is crucial for understanding the kinetics of a reaction. This is often the most challenging part of reaction modeling.

DFT calculations are well-suited for modeling the mechanisms of transition-metal-catalyzed reactions, providing insights into the roles of the catalyst, ligands, and reactants in the catalytic cycle. mdpi.com For the synthesis of this compound, modeling could clarify the oxidative addition, reductive elimination, and other key steps involved in the C-N bond formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies focused on this compound. While the principles of QSAR and molecular docking are widely applied in drug discovery and computational chemistry to understand how a molecule's structure relates to its biological activity and to predict its binding to biological targets, there is no available research applying these methods directly to this specific compound. nih.govfrontiersin.orgscienceopen.commdpi.comresearchgate.netnih.gov

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein or other biomolecular target. frontiersin.orgnih.gov

Although no specific studies on this compound were identified, the general methodologies of QSAR and molecular docking are well-established. Future computational research on this compound could involve developing QSAR models if a series of analogues with corresponding biological activity data becomes available. Similarly, molecular docking studies could be performed if a relevant biological target is identified. Such studies would provide valuable insights into its potential molecular interactions and guide the design of new derivatives with improved properties.

Due to the absence of specific research, no data tables on molecular interactions or binding modes for this compound can be provided.

Applications of 2 2 Bromophenyl 5,5 Dimethylmorpholine in Advanced Organic Synthesis

2-(2-Bromophenyl)-5,5-dimethylmorpholine as a Versatile Synthetic Building Block

The dual functionality of this compound, incorporating both a nucleophilic morpholine (B109124) nitrogen and a handle for carbon-carbon bond formation via the bromophenyl moiety, renders it a valuable and versatile building block in synthetic chemistry.

The this compound moiety can serve as a foundational element for the construction of more intricate heterocyclic systems. The presence of the bromine atom on the phenyl ring opens up avenues for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. jocpr.comrsc.org These reactions allow for the introduction of diverse substituents at the ortho position of the phenyl ring, leading to the formation of novel, polycyclic heterocyclic structures. For instance, intramolecular cyclization of derivatives formed from these coupling reactions can lead to the synthesis of novel fused ring systems incorporating the morpholine core. The inherent chirality of the 2-substituted morpholine ring also offers the potential for stereoselective synthesis of complex targets.

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. nih.govnih.govnih.gov The 5,5-dimethyl substitution on the morpholine ring of this compound provides steric bulk, which can be exploited to influence the binding selectivity of a molecule to its biological target. This scaffold can be systematically modified at both the morpholine nitrogen and the bromophenyl ring to generate a library of analogues for structure-activity relationship (SAR) studies. nih.gove3s-conferences.org The bromophenyl group, in particular, serves as a versatile anchor for introducing a wide array of functional groups, thereby enabling extensive exploration of the chemical space around the core scaffold. nih.govresearchgate.net

The following table illustrates potential derivatization pathways for pharmacophore development starting from this compound:

Reaction TypeReagent/CatalystPotential Functional Group Introduced
Suzuki CouplingArylboronic acid, Pd catalystSubstituted aryl or heteroaryl group
Heck CouplingAlkene, Pd catalystSubstituted vinyl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystSubstituted alkynyl group
Buchwald-Hartwig AminationAmine, Pd catalystSubstituted amino group
N-Alkylation/N-ArylationAlkyl/Aryl halide, BaseSubstituent on the morpholine nitrogen

Role in Ligand Design for Metal-Catalyzed Reactions

The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands for metal-catalyzed reactions. The morpholine nitrogen and the potential for introducing a coordinating group at the ortho-position of the phenyl ring (via substitution of the bromine atom) allow for the creation of bidentate ligands. For example, reaction of the bromine with a phosphine-containing nucleophile could yield a P,N-ligand. The steric hindrance provided by the 5,5-dimethyl groups can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic transformations. researchgate.netresearchgate.netmdpi.com The electronic properties of the ligand can also be fine-tuned by introducing different substituents on the phenyl ring.

Applications in Material Science Precursors and Polymer Chemistry

The bifunctional nature of this compound makes it a candidate as a monomer or a precursor for functional materials. The bromophenyl group can be utilized in polymerization reactions, such as Suzuki polycondensation, to incorporate the morpholine unit into a polymer backbone. rsc.org The resulting polymers could exhibit interesting properties due to the presence of the polar morpholine moiety and the rigid phenyl group. Such materials could find applications in areas like gas separation membranes or as specialty polymer additives. Furthermore, the morpholine nitrogen can be quaternized to introduce ionic character, leading to the formation of polyelectrolytes or ionic liquids with potential applications in various material science domains. nih.govulaval.ca

Derivatization Strategies for Expanding Chemical Space and Library Synthesis

The amenability of this compound to a wide range of chemical transformations makes it an excellent starting material for the synthesis of compound libraries for high-throughput screening. mdpi.com By employing a variety of parallel synthesis techniques, the bromophenyl and morpholine moieties can be independently or simultaneously functionalized. This allows for the rapid generation of a diverse set of molecules with varying steric and electronic properties. For example, a combinatorial approach could involve reacting the parent molecule with a series of boronic acids in a Suzuki coupling, followed by N-alkylation of the morpholine nitrogen with a range of alkyl halides. This systematic derivatization is crucial for exploring the chemical space and identifying novel compounds with desired biological or material properties.

The table below outlines a potential combinatorial synthesis strategy:

StepReactionReagent Set 1 (at Bromine)Reagent Set 2 (at Nitrogen)
1Suzuki Coupling{Arylboronic acid 1, Arylboronic acid 2, ...}-
2N-Alkylation-{Alkyl halide 1, Alkyl halide 2, ...}

This two-step process, applied in a combinatorial fashion, can quickly generate a large and diverse library of compounds from the initial this compound scaffold.

Potential Mechanistic Investigations of 2 2 Bromophenyl 5,5 Dimethylmorpholine in Biological Systems Focusing on Molecular Interactions

In Silico Predictions of Molecular Targets and Interaction Mechanisms

There are no publicly available in silico studies predicting the molecular targets or interaction mechanisms of 2-(2-Bromophenyl)-5,5-dimethylmorpholine. Computational methods such as enzyme binding site predictions and receptor affinity modeling have not been applied to this specific compound according to existing research. Therefore, no data on its predicted binding affinities, interaction energies, or preferred molecular partners can be provided.

In Vitro Studies on Specific Enzyme Inhibition or Receptor Binding (Molecular Level)

No in vitro experimental data has been published regarding the effects of this compound on specific enzymes or receptors. Consequently, there is no information on its inhibitory constants (e.g., IC₅₀, Kᵢ), receptor binding affinities (e.g., Kₐ, Kₐ), or its potential to act as an agonist, antagonist, or modulator at any biological target.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

There are no structure-activity relationship (SAR) studies available for this compound. Research that systematically modifies the chemical structure of this compound to determine how these changes affect its binding affinity or potency at a molecular level has not been reported. Such studies are crucial for understanding the contribution of the 2-bromophenyl group, the 5,5-dimethyl substitution, and the morpholine (B109124) ring to its hypothetical molecular interactions.

Considerations for Molecular Probe Development Based on this compound

Due to the absence of any data on the bioactivity or molecular targets of this compound, there are no considerations for its development as a molecular probe. The design of a molecular probe requires a foundational understanding of the parent compound's pharmacology, including its selectivity and mechanism of interaction with a biological target, none of which is available for this compound.

Future Directions and Emerging Research Avenues for 2 2 Bromophenyl 5,5 Dimethylmorpholine

Exploration of Novel Sustainable Synthetic Pathways and Methodologies

The development of environmentally benign synthetic methods is a critical focus of modern chemistry. Future research into 2-(2-Bromophenyl)-5,5-dimethylmorpholine should prioritize the exploration of sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation could include:

Biocatalysis: Employing enzymes or whole-cell systems for the asymmetric synthesis of the morpholine (B109124) core could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes. The application of flow chemistry to the synthesis of this compound could lead to a more sustainable and cost-effective production method.

Green Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis.

Synthetic Approach Potential Advantages Key Research Focus
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced waste.Identification of suitable enzymes, optimization of reaction parameters.
Flow ChemistryImproved heat and mass transfer, enhanced safety, ease of automation.Reactor design, optimization of flow rates and residence times.
Green SolventsReduced toxicity and environmental impact, potential for recycling.Solvent screening, investigation of solubility and reactivity.

Advanced Computational Approaches for Structure-Reactivity Correlations and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational approaches can provide valuable insights into its behavior and potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. mdpi.com This can aid in the rational design of new compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with biological targets, such as proteins or nucleic acids. researchgate.net This can provide a deeper understanding of its mechanism of action.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. This information can be invaluable for understanding its chemical behavior and for designing new reactions.

Computational Method Predicted Properties Potential Application
QSARBiological activity, toxicity.Drug design and optimization.
MD SimulationsConformational preferences, binding affinities.Understanding protein-ligand interactions.
DFT CalculationsElectronic properties, reaction mechanisms.Predicting reactivity and spectroscopic data.

Integration into Chemoinformatic Databases and High-Throughput Screening Libraries for Molecular Diversity

The inclusion of novel compounds in chemical databases and screening libraries is essential for the discovery of new lead compounds in drug discovery and other fields. thermofisher.com The structural uniqueness of this compound makes it a valuable addition to enhance molecular diversity.

Chemoinformatic Databases: Depositing the structure and associated (computed or experimental) data of this compound into public and private chemoinformatic databases (e.g., PubChem, ChEMBL) will make it accessible to the wider scientific community.

High-Throughput Screening (HTS) Libraries: Synthesizing and incorporating this compound and a library of its analogs into HTS libraries will enable its rapid screening against a wide range of biological targets. stanford.edunih.govuu.nl This could lead to the identification of novel biological activities.

Platform Purpose Potential Impact
Chemoinformatic DatabasesData sharing and accessibility.Facilitating in silico screening and research collaboration.
HTS LibrariesDiscovery of new biological activities.Identification of new lead compounds for drug development.

Development of Novel Methodologies Utilizing this compound as a Key Intermediate

The functional groups present in this compound, particularly the bromo-phenyl moiety and the morpholine nitrogen, make it a versatile intermediate for the synthesis of more complex molecules.

Cross-Coupling Reactions: The bromine atom on the phenyl ring can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

N-Functionalization: The secondary amine in the morpholine ring can be readily functionalized to introduce diverse chemical groups, further expanding the chemical space accessible from this intermediate.

Reaction Type Functional Group Targeted Potential Products
Suzuki CouplingC-BrBiaryl compounds
Heck ReactionC-BrSubstituted styrenes
N-AlkylationN-HTertiary amines
N-AcylationN-HAmides

Interdisciplinary Research Opportunities Involving this compound in Chemical Biology and Materials Science

The unique structural and electronic properties of this compound open up avenues for its application in interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: The compound could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological processes. Its potential as a fragment for fragment-based drug discovery could also be explored.

Materials Science: The rigid morpholine scaffold and the potential for functionalization make it a candidate for the development of novel organic materials. For instance, polymers incorporating this moiety could exhibit interesting optical or electronic properties. Its structure could also be explored for the design of new ligands for metal-organic frameworks (MOFs).

Field Potential Application Research Goal
Chemical BiologyChemical probes, fragment-based screening.Elucidation of biological pathways, discovery of new drug leads.
Materials ScienceOrganic polymers, ligands for MOFs.Development of new materials with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.